8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-Isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine core. Key structural features include:
- Isobutyl group at the 8-position, contributing to lipophilicity and steric bulk.
- Methyl groups at the 1-, 6-, and 7-positions, which modulate electronic effects and metabolic stability.
Properties
IUPAC Name |
4,7,8-trimethyl-6-(2-methylpropyl)-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O3/c1-13(2)12-25-14(3)15(4)26-16-17(21-19(25)26)22(5)20(28)24(18(16)27)7-6-23-8-10-29-11-9-23/h13H,6-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYRHMORUBSVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CCN4CCOCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule with potential biological activities that have garnered attention in recent pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes an imidazo[2,1-f]purine core, which is characteristic of several biologically active compounds. The presence of the morpholinoethyl side chain and isobutyl group contributes to its unique properties.
Molecular Formula
- C : 16
- H : 22
- N : 4
- O : 2
Molecular Weight
- Molecular Weight : 306.36 g/mol
Research indicates that this compound exhibits a range of biological activities primarily through the inhibition of specific kinases and modulation of signaling pathways. The following mechanisms have been identified:
- Spleen Tyrosine Kinase (Syk) Inhibition : The compound has been shown to inhibit Syk, which plays a crucial role in immune responses and has implications in autoimmune diseases and certain cancers .
- Antioxidant Activity : Studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells .
- Induction of Apoptosis : Preliminary findings indicate that it may induce apoptosis in cancer cells through ROS production and activation of the Akt/MAPK pathways .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Cancer Treatment : Due to its ability to induce apoptosis and inhibit Syk, it may be explored as a therapeutic agent in various cancers.
- Autoimmune Disorders : Its role in modulating immune responses positions it as a candidate for treating autoimmune diseases.
In Vitro Studies
A study evaluated the effects of the compound on various cancer cell lines. The results indicated significant cytotoxicity against specific cancer types, with IC50 values demonstrating effectiveness at low concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.0 | Induction of apoptosis via ROS production |
| MCF-7 (Breast) | 3.5 | Syk inhibition leading to cell cycle arrest |
| HeLa (Cervical) | 4.0 | Activation of MAPK pathways |
Animal Studies
In vivo studies conducted on murine models showed promising results regarding tumor growth inhibition when treated with this compound. Tumor size reduction was observed after two weeks of treatment compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Positional Isomerism (Target vs. ): The target compound and its positional isomer () share identical molecular formulas but differ in substituent placement. The 3-morpholinoethyl vs. 8-morpholinoethyl configuration may drastically alter binding to enzymes like PDEs or kinases due to spatial orientation differences .
Substituent-Driven Bioactivity: Morpholinoethyl vs. Chlorophenylaminoethyl (): The morpholino group’s polarity enhances solubility, whereas the 3-chlorophenyl group increases lipophilicity, favoring membrane penetration and CNS receptor interactions (e.g., 5-HT/D2) . Isoquinolinyl-alkyl vs. Isobutyl (): The dihydroisoquinoline moiety in Compound 5 confers dual PDE4B1/PDE10A inhibition, absent in the target compound, suggesting that bulky heterocyclic substituents enhance enzyme selectivity .
Synthetic Accessibility: Derivatives with trifluoromethylphenyl groups () exhibit low yields (15%), highlighting synthetic challenges compared to morpholinoethyl analogues, which are more straightforward to functionalize .
Thermal Stability :
Compounds with aromatic substituents (e.g., ’s 62 , m.p. 364–366°C) show higher melting points than aliphatic variants (e.g., 61 , m.p. 256–258°C), indicating stronger intermolecular interactions in crystalline states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
